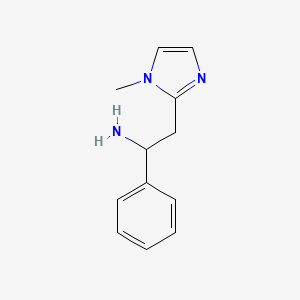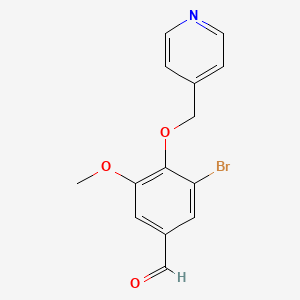![molecular formula C16H15NO4 B13183822 (2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B13183822.png)
(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid is an organic compound that features a methoxy group, a pyridinylmethoxy group, and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3-hydroxypyridine.
Formation of Pyridinylmethoxy Intermediate: 3-hydroxypyridine is reacted with a suitable alkylating agent to form 3-(pyridin-3-ylmethoxy)benzaldehyde.
Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with acrylic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The pyridinylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-[4-hydroxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid.
Reduction: Formation of 3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-[4-methoxyphenyl]acrylic acid: Lacks the pyridinylmethoxy group.
(2E)-3-[4-hydroxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid is unique due to the presence of both methoxy and pyridinylmethoxy groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H15NO4 |
|---|---|
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
(E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H15NO4/c1-20-14-6-4-12(5-7-16(18)19)9-15(14)21-11-13-3-2-8-17-10-13/h2-10H,11H2,1H3,(H,18,19)/b7-5+ |
Clé InChI |
REGLSVUSLMXRLH-FNORWQNLSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)O)OCC2=CN=CC=C2 |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)O)OCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



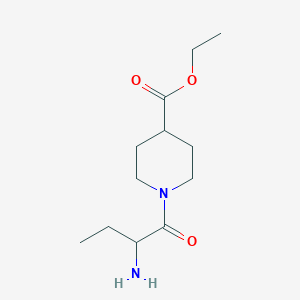

![4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13183749.png)

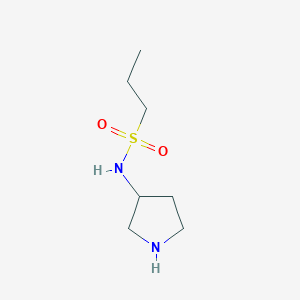

![3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one](/img/structure/B13183783.png)
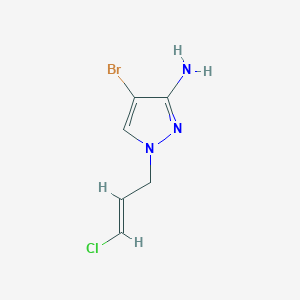

![2-Ethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13183806.png)
![N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B13183809.png)
